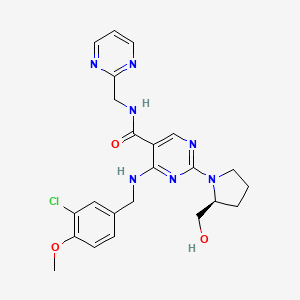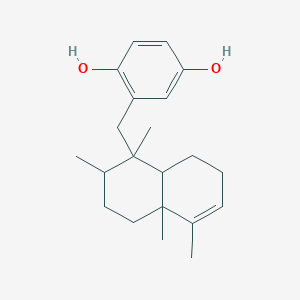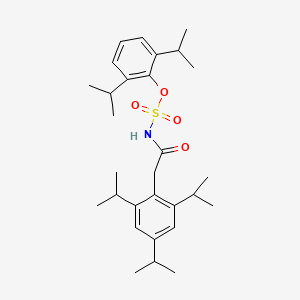
AZA1
Descripción general
Descripción
AZA1, también conocido como Azaspiracid-1, es una toxina marina poliéter producida por el dinoflagelado Azadinium spinosum. Se identificó por primera vez tras un brote de envenenamiento por mariscos en los Países Bajos en 1995. This compound es conocido por su potente citotoxicidad y se ha asociado con síntomas gastrointestinales graves en humanos, como náuseas, vómitos y diarrea .
Métodos De Preparación
La preparación de AZA1 implica la extracción y purificación de dinoflagelados marinos. Un método implica el cultivo de Azadinium spinosum en fotobiorreactores, seguido de la recolección de las algas mediante filtración tangencial o centrifugación continua. Las toxinas se extraen luego usando procedimientos de extracción en fase sólida y se purifican a través de una serie de pasos para alcanzar una alta pureza .
En un entorno de laboratorio, this compound marcado isotópicamente puede prepararse haciendo reaccionar el compuesto con H₂¹⁸O en condiciones ácidas. Este método permite la incorporación de oxígeno-18 en la molécula, lo cual es útil para la cuantificación precisa mediante cromatografía líquida-espectrometría de masas .
Análisis De Reacciones Químicas
AZA1 sufre varias reacciones químicas, incluyendo oxidación y reducción. Se sabe que el compuesto es altamente reactivo en condiciones ácidas, lo que puede llevar a la isomerización y la incorporación de etiquetas isotópicas. Los reactivos comunes utilizados en estas reacciones incluyen H₂¹⁸O e hidróxido de amonio .
Aplicaciones Científicas De Investigación
AZA1 tiene varias aplicaciones de investigación científica, particularmente en los campos de la toxicología y la biología marina. Se utiliza para estudiar los mecanismos del envenenamiento por mariscos y para desarrollar métodos para detectar y cuantificar las toxinas marinas en los mariscos. This compound también se emplea en estudios toxicológicos para comprender sus efectos en diversas líneas celulares e investigar su potencial como agente terapéutico .
Mecanismo De Acción
AZA1 ejerce sus efectos inhibiendo los canales de potasio hERG activados por voltaje, que son cruciales para mantener la actividad eléctrica de las células. Esta inhibición interrumpe el equilibrio iónico celular, lo que lleva a la citotoxicidad y la apoptosis. El compuesto también afecta otros objetivos moleculares y vías, incluida la inducción de la actividad de la caspasa y la liberación del citocromo c, que están involucrados en el proceso apoptótico .
Comparación Con Compuestos Similares
AZA1 forma parte de un grupo más amplio de toxinas conocidas como azaspiracidas, que incluye más de 30 análogos como AZA2 y AZA3. Estos compuestos comparten estructuras y perfiles toxicológicos similares pero difieren en su potencia y efectos específicos. En comparación con otras toxinas marinas como el ácido okadaico y la pectenotoxina-2, this compound es más citotóxico y tiene un mecanismo de acción único que involucra la inhibición de los canales de potasio .
Referencias
Propiedades
IUPAC Name |
2-N,4-N-bis(2-methyl-1H-indol-5-yl)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6/c1-13-9-15-11-17(3-5-19(15)24-13)26-21-7-8-23-22(28-21)27-18-4-6-20-16(12-18)10-14(2)25-20/h3-12,24-25H,1-2H3,(H2,23,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWHWWKOIJCMKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)NC3=NC(=NC=C3)NC4=CC5=C(C=C4)NC(=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



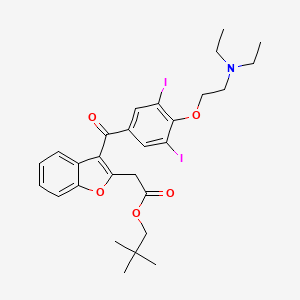

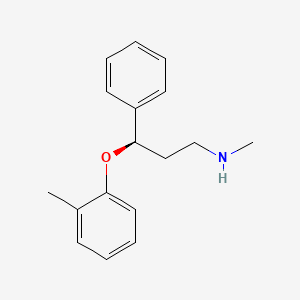




![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16R,17R,18S)-11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(4-amino-4-oxobutanoyl)amino]benzoate](/img/structure/B1665832.png)
